2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide
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Overview
Description
2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . This compound is characterized by the presence of a nitro group, a pyrrolidin-2-ylmethyl group, and a benzene-1-sulfonamide group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide typically involves the functionalization of preformed pyrrolidine rings. . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various products.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to bind to zinc-containing metalloenzymes, such as carbonic anhydrase, by forming coordination bonds and hydrogen bonds . This interaction can inhibit the enzyme’s activity, leading to various biological effects. The nitro group may also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide can be compared to other similar compounds, such as:
2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide: This compound has a pyridine ring instead of a pyrrolidine ring and exhibits different biological activities.
Pyrrolidine derivatives: These compounds share the pyrrolidine scaffold but differ in their substituents, leading to variations in their biological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15N3O4S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
2-nitro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15N3O4S/c15-14(16)10-5-1-2-6-11(10)19(17,18)13-8-9-4-3-7-12-9/h1-2,5-6,9,12-13H,3-4,7-8H2 |
InChI Key |
KXQKWDLWJHHDOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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